methyl N'-nitrocarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N’-nitrocarbamimidothioate can be synthesized through the direct reductive N-methylation of nitro compounds . This method involves the use of inexpensive and readily available nitro compounds as raw materials. The process typically includes a sequential hydrogenation and methylation step, which avoids the need for pre-preparation of NH-free amines and significantly shortens the separation and purification steps .
Industrial Production Methods
Industrial production methods for methyl N’-nitrocarbamimidothioate are not extensively documented. the principles of carbamate synthesis by carbamoylation can be applied . This involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-nitrocarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amines, while oxidation can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl N’-nitrocarbamimidothioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and organic catalysts.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of pesticides, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various reactive intermediates, which can then interact with biological molecules and pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl N’-nitrocarbamimidothioate can be compared with other similar compounds, such as methyl N-substituted-N’-cyanocarbamimidothioates . These compounds share similar structural motifs but differ in their specific substituents and functional groups. The unique properties of methyl N’-nitrocarbamimidothioate, such as its nitro group and methyl ester, distinguish it from other related compounds and contribute to its specific reactivity and applications .
List of Similar Compounds
- Methyl N-substituted-N’-cyanocarbamimidothioates
- Dimethyl N-cyanodithioiminocarbonate derivatives
- Thiophene derivatives
By understanding the unique properties and applications of methyl N’-nitrocarbamimidothioate, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C2H5N3O2S |
---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
methyl N'-nitrocarbamimidothioate |
InChI |
InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI-Schlüssel |
FLZZNZJENFNFOJ-UHFFFAOYSA-N |
Isomerische SMILES |
CS/C(=N/[N+](=O)[O-])/N |
Kanonische SMILES |
CSC(=N[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.